molecular formula C15H16ClN5O3S B2545885 3-chloro-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzenesulfonamide CAS No. 2034333-14-5

3-chloro-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzenesulfonamide

Cat. No. B2545885
CAS RN: 2034333-14-5
M. Wt: 381.84
InChI Key: GRTMUDSJPXNEEM-UHFFFAOYSA-N
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Description

3-chloro-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C15H16ClN5O3S and its molecular weight is 381.84. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition and Therapeutic Potential

The research on sulfonamide derivatives, including compounds structurally related to 3-chloro-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzenesulfonamide, has shown promising therapeutic potential. For instance, unprotected primary sulfonamide groups have facilitated the synthesis of polycyclic [1,4]oxazepine-based sulfonamides with strong inhibition of human carbonic anhydrases, highlighting their relevance in therapeutic applications targeting enzyme inhibition (Sapegin et al., 2018).

Antimicrobial and Antifungal Activities

Studies on benzenesulfonamides bearing the 1,3,4-oxadiazole moiety, which shares a structural resemblance to the compound , have reported in vitro screening for antimicrobial and antifungal activities. These compounds exhibit significant bioactivity, which opens avenues for their application in developing new antimicrobial and antifungal agents (Zareef et al., 2007).

Anticancer Activity

The synthesis and characterization of sulfonamide derivatives have also been explored for anticancer applications. Research has shown that mixed-ligand copper(II)-sulfonamide complexes, for example, exhibit DNA binding and cleavage activities, genotoxicity, and anticancer activities, emphasizing the role of the sulfonamide derivative in these biological processes (González-Álvarez et al., 2013). Moreover, celecoxib derivatives, incorporating sulfonamide groups, have demonstrated anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents' potential, highlighting the versatile therapeutic applications of these compounds (Küçükgüzel et al., 2013).

Antitubercular Potential

Sulfonamide compounds have been evaluated for their antitubercular activity, with studies revealing potential inhibitory action against the enoyl reductase enzyme of Mycobacterium tuberculosis. This suggests the utility of these compounds in developing antitubercular agents, further underscoring the importance of sulfonamide derivatives in addressing global health challenges (Purushotham & Poojary, 2018).

properties

IUPAC Name

3-chloro-N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN5O3S/c1-3-21-9-11(7-17-21)15-19-14(24-20-15)8-18-25(22,23)13-6-4-5-12(16)10(13)2/h4-7,9,18H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTMUDSJPXNEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=C(C(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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